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Compound of Interest

Compound Name: 4-Methoxypyridine hydrate

CAS No.: 731863-18-6

Cat. No.: B1387955

Get Quote

Executive Summary & Chemical Profile
4-Methoxypyridine N-oxide (4-MeO-PyNO) is a versatile heterocyclic building block.[1][2][3]

Unlike its unoxidized pyridine counterpart, the N-oxide moiety activates the ring toward

nucleophilic attack at the 2- and 6-positions while simultaneously facilitating electrophilic

substitution at the 4-position (though the 4-methoxy group already occupies this site).[1]

The commercial availability of this compound as a hydrate (CAS: 207511-18-0) presents a

critical process variable.[1] The presence of water molecules interferes with the electrophilic

activating agents (e.g.,

, Acetic Anhydride) required to initiate nucleophilic substitution.
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Reaction Type Target Position Key Reagent Product Outcome

Deoxygenative

Chlorination
C-2

2-Chloro-4-

methoxypyridine

Reissert-Henze

Cyanation
C-2 / TMSCN

2-Cyano-4-

methoxypyridine

Boekelheide

Rearrangement
C-2 (via Me)

2-Acetoxymethyl (if 2-

Me present)

Deoxygenation N-O Bond / 4-Methoxypyridine

Critical Preparation: Dehydration Protocol
Rationale: Many downstream reactions utilize moisture-sensitive acylating or phosphorylating

agents.[1] The hydrate water will hydrolyze these reagents, generating acid (HCl, AcOH) that

can degrade the substrate or cause dangerous exotherms.

Protocol A: Azeotropic Drying (Dean-Stark)
Use this method for scale-up (>10 g).[1]

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped

with a reflux condenser and nitrogen inlet.

Loading: Suspend 4-Methoxypyridine N-oxide hydrate (1 equiv) in Toluene (10 mL/g).

Reflux: Heat to reflux (

). Water will co-distill with toluene and separate in the trap.

Monitoring: Continue until water collection ceases (typically 2–4 hours).

Isolation: Concentrate the toluene solution under reduced pressure to obtain the anhydrous

crystalline solid. Store under argon.
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Core Application: Regioselective Nucleophilic
Substitution at C-2
The most valuable transformation of 4-MeO-PyNO is the introduction of nucleophiles at the

ortho (C-2) position.[1] This proceeds via an Addition-Elimination mechanism where the N-

oxide oxygen is first activated by an electrophile.[1]

Protocol B: Synthesis of 2-Chloro-4-methoxypyridine
Mechanism: Activation of the N-oxide by

followed by nucleophilic attack of chloride ion at C-2 and subsequent deoxygenation.[1]

Safety Warning: The reaction of N-oxides with

is exothermic.[1] Ensure the substrate is dry.[4]

Preparation: Place anhydrous 4-Methoxypyridine N-oxide (1.0 g, 8.0 mmol) in a dry pressure

tube or round-bottom flask under inert atmosphere (

).

Reagent Addition: Carefully add

(5.0 equiv, 3.7 mL) at

.

Note: Can be performed neat or in

(anhydrous).

Reaction: Warm to room temperature, then heat to

for 4–6 hours.

Observation: The solution will darken. Monitor by TLC (EtOAc/Hexane) for disappearance

of the polar N-oxide spot.

Quench (Critical): Cool the mixture to
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. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize
with solid

or saturated

solution to pH 8.

Extraction: Extract with DCM (

mL). Dry organics over

and concentrate.

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 75–85%.[1][3]

Protocol C: Reissert-Henze Cyanation (C-2
Functionalization)
Value: Direct access to 2-cyano-4-methoxypyridine, a key pharmacophore.[1] This modern

modification uses dimethylcarbamoyl chloride instead of the traditional benzoyl chloride to

improve atom economy and safety.

Dissolution: Dissolve anhydrous 4-Methoxypyridine N-oxide (1.0 equiv) in anhydrous

Acetonitrile (0.2 M).

Activation: Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) followed by Dimethylcarbamoyl

chloride (1.2 equiv) dropwise at room temperature.

Alternative: For a non-TMS method, use Potassium Cyanide (KCN, 2.0 equiv) suspended

in the solvent, though solubility may limit rate.

Reaction: Stir at room temperature for 12–24 hours.

Workup: Quench with saturated

. Extract with EtOAc.[1]
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Purification: Silica gel chromatography. The cyano group significantly lowers polarity

compared to the N-oxide.[1]

Mechanistic Visualization
The following diagram illustrates the divergent pathways available for the 4-Methoxypyridine N-

oxide scaffold.

Mechanism: Nucleophilic Attack at C-2

4-Methoxypyridine
N-oxide (Hydrate)
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Intermediate

Azeotropic Drying
(Toluene, Reflux) 2-Chloro-4-methoxypyridine

(Deoxygenative Chlorination)

POCl3, 80°C
(Nu: Cl-)

2-Cyano-4-methoxypyridine
(Reissert-Henze)TMSCN, Me2NCOCl

(Nu: CN-)

4-Methoxypyridine
(Reduction)

PPh3 or H2/Pd
(Deoxygenation)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for 4-Methoxypyridine N-oxide. The C-2 position is the

primary site for nucleophilic functionalization after electrophilic activation of the N-oxide oxygen.

[1]
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Issue Probable Cause Corrective Action

Low Yield (Chlorination)
Incomplete drying of hydrate.

[1]

Repeat Protocol A. Water

consumes ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

creating

, which deactivates the ring.

Exotherm/Runaway
Fast addition of

.

Add reagent at

. Dilute with

if heat transfer is poor.

No Reaction (Cyanation)
Poor solubility of inorganic

cyanide.

Switch to TMSCN (organic

soluble) or add a phase

transfer catalyst (18-Crown-6)

if using KCN.[1]

Demethylation (4-OH formed)
Reaction temperature too high

/ Acidic hydrolysis.[1]

Keep reaction temp

. Ensure rapid neutralization

during quench to prevent acid-

catalyzed ether cleavage.[1]
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Safety Data: Fisher Scientific, "Safety Data Sheet: 4-Methoxypyridine N-oxide hydrate."[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1122-96-9|4-Methoxypyridine N-oxide|BLD Pharm [bldpharm.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Application Note: Strategic Functionalization of 4-
Methoxypyridine N-oxide Hydrate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1387955/docs#application-note-strategic-
functionalization-of-4-methoxypyridine-n-oxide-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

